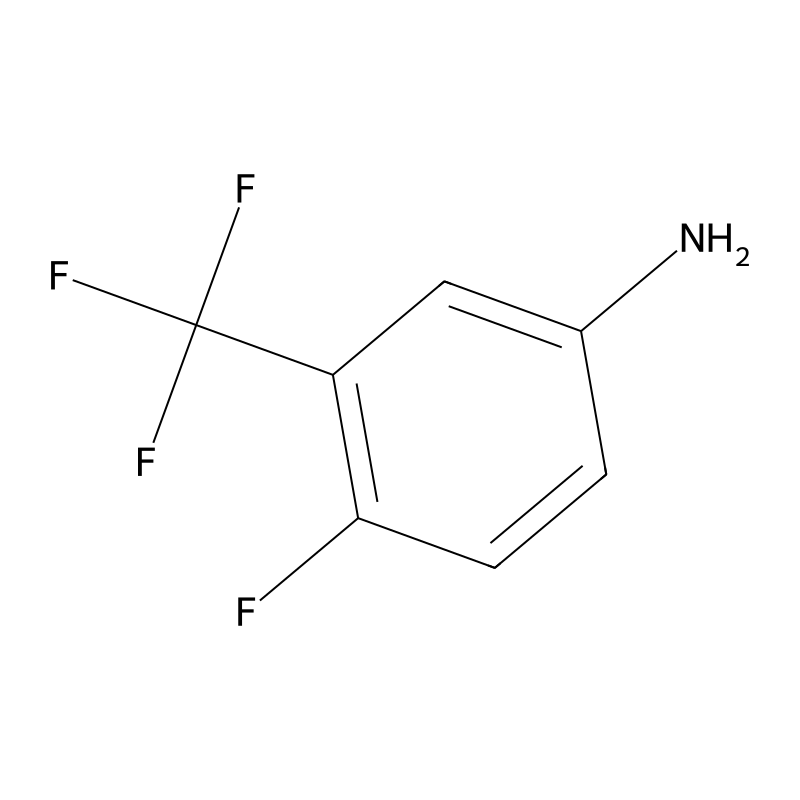

4-Fluoro-3-(trifluoromethyl)aniline

Content Navigation

- 1. General Information

- 2. Procurement Baseline: 4-Fluoro-3-(trifluoromethyl)aniline as a Sterically and Electronically Tuned Precursor

- 3. The Failure of Analog Substitution: Electronic Deactivation and Metabolic Stability

- 4. Quantitative Evidence: Differentiating 4-Fluoro-3-(trifluoromethyl)aniline in Procurement

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Fluoro-3-(trifluoromethyl)aniline (CAS 2357-47-3) is a highly specialized halogenated aniline derivative utilized extensively as a building block in the synthesis of kinase inhibitors, mPGES-1 inhibitors, and advanced agrochemicals [1]. Characterized by the synergistic electron-withdrawing effects of a meta-trifluoromethyl group and a para-fluoro substituent, this compound exhibits a significantly depressed amine basicity and enhanced lipophilicity compared to unsubstituted aniline. In procurement and process chemistry, it is selected primarily to introduce metabolic resistance at the para position while leveraging the trifluoromethyl group to modulate downstream target binding and membrane permeability, making it a critical precursor in late-stage pharmaceutical lead optimization.

Substituting 4-Fluoro-3-(trifluoromethyl)aniline with simpler analogs such as 4-fluoroaniline or 3-(trifluoromethyl)aniline compromises both synthetic processability and downstream application efficacy[1]. The absence of the para-fluoro group in 3-(trifluoromethyl)aniline leaves the molecule vulnerable to rapid CYP450-mediated para-hydroxylation, drastically reducing the metabolic half-life of derived active pharmaceutical ingredients (APIs). Conversely, using 4-fluoroaniline without the meta-CF3 group alters the electronic density of the amine, increasing its nucleophilicity but failing to provide the necessary lipophilic bulk required for target pocket binding in specific kinase or receptor modulators. Furthermore, the combined electron-withdrawing nature of both substituents necessitates specific coupling protocols, such as trimethylaluminium-mediated amidation or palladium-catalyzed cross-coupling, meaning generic substitution will lead to unpredictable reaction kinetics and formulation failures.

Depressed Amine pKa Dictating Specialized Amidation Protocols

The dual electron-withdrawing effects of the para-fluoro and meta-trifluoromethyl groups significantly reduce the basicity of the aniline nitrogen [1]. While standard 4-fluoroaniline exhibits a pKa (conjugate acid) of approximately 4.65, the introduction of the meta-CF3 group in 4-Fluoro-3-(trifluoromethyl)aniline depresses the pKa to approximately 2.5-3.0. This reduced nucleophilicity means standard acyl chloride couplings may suffer from sluggish kinetics, necessitating the use of strong activation reagents such as trimethylaluminium (AlMe3) for efficient ester-to-amide conversions, as demonstrated in the synthesis of mPGES-1 inhibitors.

| Evidence Dimension | Amine conjugate acid pKa (Nucleophilicity) |

| Target Compound Data | pKa ~2.5 - 3.0 |

| Comparator Or Baseline | 4-Fluoroaniline (pKa ~4.65) |

| Quantified Difference | ~1.65 - 2.15 unit reduction in pKa |

| Conditions | Aqueous thermodynamic prediction at 25°C |

Process chemists must procure this specific compound knowing it requires specialized coupling reagents (e.g., AlMe3 or Buchwald-Hartwig conditions) to overcome its reduced nucleophilicity.

Para-Fluoro Substitution for Enhanced Metabolic Stability

In pharmaceutical development, unsubstituted anilines or those lacking para-substitution are highly susceptible to oxidative metabolism [1]. Compared to 3-(trifluoromethyl)aniline, which undergoes rapid CYP450-mediated para-hydroxylation, 4-Fluoro-3-(trifluoromethyl)aniline completely blocks this metabolic liability. The carbon-fluorine bond (bond dissociation energy ~115 kcal/mol) prevents oxidative cleavage at the 4-position, significantly extending the in vivo half-life of downstream derivatives such as kinase and RXFP1 modulators.

| Evidence Dimension | Para-position Bond Dissociation Energy (Metabolic Stability) |

| Target Compound Data | C-F bond energy ~115 kcal/mol |

| Comparator Or Baseline | 3-(Trifluoromethyl)aniline (C-H bond energy ~98 kcal/mol) |

| Quantified Difference | ~17 kcal/mol increase |

| Conditions | In vivo CYP450 oxidative metabolism models |

Procuring the para-fluorinated analog is essential for avoiding premature metabolic clearance in downstream active pharmaceutical ingredients.

LogP Enhancement Driven by the Trifluoromethyl Group

The inclusion of the trifluoromethyl group provides a substantial boost to the molecule's lipophilicity, which is critical for the membrane permeability of the final synthesized compounds [1]. 4-Fluoro-3-(trifluoromethyl)aniline possesses an estimated LogP of approximately 3.0, compared to a LogP of 1.15 for 4-fluoroaniline. This nearly 2-log increase translates to a roughly 100-fold enhancement in the partition coefficient, driving superior lipid solubility and facilitating stronger hydrophobic interactions within target protein binding pockets.

| Evidence Dimension | Partition Coefficient (LogP) |

| Target Compound Data | LogP ~3.0 |

| Comparator Or Baseline | 4-Fluoroaniline (LogP ~1.15) |

| Quantified Difference | ~1.85 LogP unit increase |

| Conditions | Octanol-water partition system |

Buyers designing CNS-active or intracellular-targeting compounds must select this precursor to ensure adequate downstream lipophilicity and membrane permeation.

Synthesis of mPGES-1 Inhibitors for Inflammatory Diseases

Due to its specific electronic profile and depressed basicity, this compound is a critical precursor in the AlMe3-mediated synthesis of triazolone-based mPGES-1 inhibitors. Its selection directly ensures the necessary metabolic stability and lipophilicity of the final anti-inflammatory agents [1].

Development of Heterobicyclic Kinase Inhibitors

The combined steric bulk of the CF3 group and the metabolic blocking of the F atom make it an ideal building block for synthesizing heterobicyclic carboxamide kinase inhibitors targeting proliferative diseases, where precise target pocket binding and extended half-life are required [2].

Production of RXFP1 Modulators for Heart Failure

This compound is utilized in the synthesis of RXFP1 agonists, where its high LogP and para-fluoro substitution contribute to the favorable pharmacokinetic profiles and lower intrinsic clearance necessary for treating heart failure and chronic kidney disease[3].

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant